Lipophilicity Tuning: XLogP3 Comparison with Methyl and 1,2,4-Oxadiazole Analogs
The ethyl substituent on the 1,3,4-oxadiazole ring of the target compound yields a computed XLogP3 of −0.3 [1]. In contrast, the direct methyl analog (2-(azetidin-3-yloxy)methyl-5-methyl-1,3,4-oxadiazole, CAS 1009409-61-3) has an XLogP3 of −0.8, representing a 0.5 log‑unit increase in hydrophilicity [2]. The 1,2,4‑oxadiazole regioisomer with the same ethyl group (CAS 1342560-22-8) displays an XLogP3 of 0.1, a shift of +0.4 log‑units toward higher lipophilicity [3]. The 0.5–0.9 log‑unit span among these three closely related compounds illustrates the sensitivity of the scaffold to subtle structural changes.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.3 |
| Comparator Or Baseline | Methyl analog (CAS 1009409-61-3): XLogP3 = −0.8; 1,2,4-Oxadiazole isomer (CAS 1342560-22-8): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. methyl analog; ΔXLogP3 = −0.4 vs. 1,2,4‑isomer |
| Conditions | XLogP3 computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, aqueous solubility, and plasma protein binding; the 0.5–0.9 log‑unit difference between analogs can shift oral absorption classification and require distinct formulation strategies.
- [1] PubChem. (2025). Compound Summary for CID 63105524: 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/63105524 View Source
- [2] Kuujia.com. (2024). CAS No. 1009409-61-3: 2-(azetidin-3-yloxy)methyl-5-methyl-1,3,4-oxadiazole – Computed Properties. Retrieved from https://www.kuujia.com/cas-1009409-61-3.html View Source
- [3] PubChem. (2025). Compound Summary for CID 63105912: 5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1342560-22-8 View Source
